4-[Hydroxy(phenyl)phosphoryl]benzoic acid
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Overview
Description
4-[Hydroxy(phenyl)phosphoryl]benzoic acid is an organic compound that features both a hydroxy group and a phosphoryl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)phosphoryl]benzoic acid typically involves the reaction of phenylphosphonic dichloride with 4-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(phenyl)phosphoryl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-[Carbonyl(phenyl)phosphoryl]benzoic acid.
Reduction: Formation of 4-[Hydroxy(phenyl)phosphine oxide]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[Hydroxy(phenyl)phosphoryl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(phenyl)phosphoryl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phosphoryl group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the phosphoryl group, making it less versatile in terms of chemical reactivity.
Phenylphosphonic acid: Lacks the benzoic acid core, limiting its applications in aromatic chemistry.
4-[Hydroxy(phenyl)phosphine oxide]benzoic acid: Similar structure but with a phosphine oxide group instead of a phosphoryl group.
Uniqueness
4-[Hydroxy(phenyl)phosphoryl]benzoic acid is unique due to the presence of both hydroxy and phosphoryl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
106384-34-3 |
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Molecular Formula |
C13H11O4P |
Molecular Weight |
262.20 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)phosphoryl]benzoic acid |
InChI |
InChI=1S/C13H11O4P/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,14,15)(H,16,17) |
InChI Key |
BFSMULOSYIQCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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